![molecular formula C16H12F2N2O2S B2682056 N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946317-17-5](/img/structure/B2682056.png)
N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Overview
Description
N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as DFB-TA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB-TA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In
Scientific Research Applications
Benzimidazole Derivatives
- The synthesis and analysis of similar benzimidazole derivatives, such as N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, have revealed insights into their molecular conformation and potential hydrogen bonding networks (Soares-Sobrinho et al., 2018).
Antitumor Activity
- Various acetamide derivatives, including those bearing heterocyclic rings similar to the compound , have shown potential antitumor activity in vitro. This includes research on compounds like N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting their effectiveness against human tumor cell lines (Yurttaş et al., 2015).
Herbicidal Applications
- Derivatives of isoxazoline, such as 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, have been synthesized and found to have potent herbicidal activity, particularly in controlling annual weeds in rice fields (Hwang et al., 2005).
Synthesis and Biological Evaluation
- Research on heterocyclic compounds derived from cyano-acetamide, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has contributed to the development of novel synthetic pathways and the evaluation of antitumor activities. These studies underscore the potential of such compounds in cancer treatment (Shams et al., 2010).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and examined for their potential in forming coordination complexes with metal ions like Co(II) and Cu(II). These studies also delve into their antioxidant activities, indicating a wide range of applications (Chkirate et al., 2019).
Mechanism of Action
Isoxazoles
are a class of organic compounds that contain an isoxazole ring, a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Isoxazole rings are found in many biologically active molecules and drugs . They are known to interact with various biological targets and can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Thiophenes
are a class of organic compounds that contain a thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom . Thiophene rings are also found in many biologically active molecules and drugs . They are known to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-12-3-1-4-13(18)11(12)9-19-16(21)8-10-7-14(22-20-10)15-5-2-6-23-15/h1-7H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMMRGFWRXPLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=NOC(=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide |
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